molecular formula C11H10F3N3OS B5413195 4-[2-(trifluoromethyl)morpholin-4-yl]thieno[2,3-d]pyrimidine

4-[2-(trifluoromethyl)morpholin-4-yl]thieno[2,3-d]pyrimidine

Cat. No.: B5413195
M. Wt: 289.28 g/mol
InChI Key: BNWQBKVWJODMKJ-UHFFFAOYSA-N
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Description

“4-[2-(trifluoromethyl)morpholin-4-yl]thieno[2,3-d]pyrimidine” is a chemical compound with the molecular weight of 246.23 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process involves the reaction of methyl 2-aminothiophene-3-carboxylate with urea to synthesize thieno[2,3-d]pyrimidine-2,4-diol. This is then treated with POCl3 to produce 2,4-dichlorothieno[2,3-d]pyrimidine, which is further reacted with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, a morpholin-4-yl group, and a trifluoromethyl group .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a predicted boiling point of 374.5°C at 760 mmHg and a predicted density of 1.3 g/cm3 . Its refractive index is predicted to be n20D 1.52 .

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

The future directions for this compound could involve further exploration of its biological and pharmacological activities, given that thieno[2,3-d]pyrimidin-4-amine derivatives are associated with a broad range of such activities . Additionally, the design and synthesis of more N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives could be a potential area of future research .

Properties

IUPAC Name

4-thieno[2,3-d]pyrimidin-4-yl-2-(trifluoromethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3OS/c12-11(13,14)8-5-17(2-3-18-8)9-7-1-4-19-10(7)16-6-15-9/h1,4,6,8H,2-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWQBKVWJODMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=C3C=CSC3=NC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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